molecular formula C9H12N6O3 B14741201 N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide CAS No. 5637-82-1

N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide

Cat. No.: B14741201
CAS No.: 5637-82-1
M. Wt: 252.23 g/mol
InChI Key: ZZUIZULDVRLXNB-UHFFFAOYSA-N
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Description

N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide is a chemical compound with the molecular formula C9H12N6O3 and a molecular weight of 252.23 g/mol It is known for its unique structure, which includes a triazine ring substituted with acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide typically involves the reaction of cyanuric chloride with acetamide under controlled conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by acetamido groups. The reaction is usually carried out in an organic solvent such as acetone, and the temperature is maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5637-82-1

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

IUPAC Name

N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide

InChI

InChI=1S/C9H12N6O3/c1-4(16)10-7-13-8(11-5(2)17)15-9(14-7)12-6(3)18/h1-3H3,(H3,10,11,12,13,14,15,16,17,18)

InChI Key

ZZUIZULDVRLXNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC(=N1)NC(=O)C)NC(=O)C

Origin of Product

United States

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